molecular formula C21H28N6O2S B10989134 N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10989134
M. Wt: 428.6 g/mol
InChI Key: RZNNQKBVVUWJEF-UHFFFAOYSA-N
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Description

N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions.

    Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting phenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl group, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine in chloroform or nucleophilic reagents like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the phenyl group.

Scientific Research Applications

N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-methylpiperazine-1-carboxamide
  • N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-ethylpiperazine-1-carboxamide

Uniqueness

N-(2-{[(2Z)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H28N6O2S

Molecular Weight

428.6 g/mol

IUPAC Name

N-[2-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H28N6O2S/c28-18(23-20-25-24-19(30-20)16-7-3-1-4-8-16)15-22-21(29)27-13-11-26(12-14-27)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,22,29)(H,23,25,28)

InChI Key

RZNNQKBVVUWJEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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